molecular formula C13H22O B14402370 4,10-Dimethylundec-6-YN-5-one CAS No. 89375-05-3

4,10-Dimethylundec-6-YN-5-one

Cat. No.: B14402370
CAS No.: 89375-05-3
M. Wt: 194.31 g/mol
InChI Key: LLVQUNGIYOXZBQ-UHFFFAOYSA-N
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Description

4,10-Dimethylundec-6-YN-5-one is an organic compound with the molecular formula C13H22O It is characterized by the presence of a triple bond (alkyne) and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10-Dimethylundec-6-YN-5-one typically involves the use of alkyne and ketone precursors. One common method is the alkylation of a terminal alkyne with a suitable alkyl halide, followed by oxidation to introduce the ketone functionality. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkyne, and oxidizing agents like pyridinium chlorochromate (PCC) for the oxidation step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation and oxidation reactions. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4,10-Dimethylundec-6-YN-5-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The alkyne and ketone groups can be reduced to alkanes and alcohols, respectively, using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).

    Substitution: The alkyne can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols add to the triple bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alkanes and alcohols

    Substitution: Various substituted alkenes and alkynes

Scientific Research Applications

4,10-Dimethylundec-6-YN-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,10-Dimethylundec-6-YN-5-one involves its interaction with various molecular targets. The alkyne group can undergo cycloaddition reactions, forming covalent bonds with biological macromolecules. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    6,10-Dimethylundec-5-en-2-one: Similar structure but with a double bond instead of a triple bond.

    4-Diethylaminobenzaldehyde: Contains an aldehyde group and an aromatic ring, differing in functional groups and structure.

Uniqueness

Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound in research and industry .

Properties

CAS No.

89375-05-3

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

4,10-dimethylundec-6-yn-5-one

InChI

InChI=1S/C13H22O/c1-5-8-12(4)13(14)10-7-6-9-11(2)3/h11-12H,5-6,8-9H2,1-4H3

InChI Key

LLVQUNGIYOXZBQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)C#CCCC(C)C

Origin of Product

United States

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